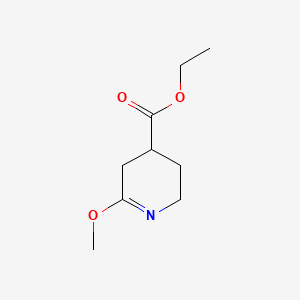

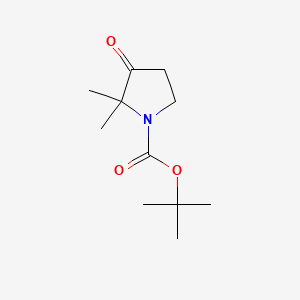

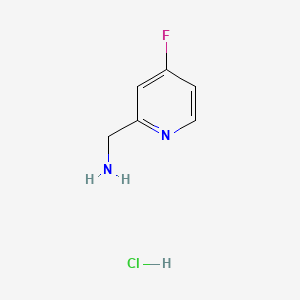

![molecular formula C13H22N2O9 B582624 5-乙酰氨基-6-[(1R,2R)-3-乙酰氨基-1,2-二羟基丙基]-2,4-二羟基氧杂环-2-羧酸 CAS No. 112054-78-1](/img/structure/B582624.png)

5-乙酰氨基-6-[(1R,2R)-3-乙酰氨基-1,2-二羟基丙基]-2,4-二羟基氧杂环-2-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

环境与健康影响

对先进氧化过程中对乙酰氨基酚副产物的研究揭示了重大的环境和生物毒性问题。对苯二酚、1,4-苯醌和乙酰胺被确定为常见的副产物,其中一些被发现具有致突变性或对生态系统有害。本研究强调了在环境释放之前处理此类化合物的必要性,强调了降解过程对生态和健康的影响(Qutob、Hussein、Alamry 和 Rafatullah,2022)。

腐蚀和工业影响

一篇重点关注包括乙酸在内的羧酸蒸气对铜的腐蚀作用的综述表明,这些有机化合物极大地促进了酸雨的酸度,并在工业和环境中具有相当大的相关性。该研究提供了对这些酸在特定工业环境中的相对侵蚀性的见解,强调了此类化合物在腐蚀和工业环境中更广泛的影响(Bastidas 和 La Iglesia,2007)。

化学和生物合成

5-羟甲基糠醛 (5-HMF) 是一种源自生物质的化学品,由于其在生产各种化学品和材料中的潜在应用而备受关注。5-HMF 中存在不同的官能团使其成为制备精细化学品的极好材料,展示了在有机合成中使用此类化合物的多功能性和潜在可持续性,以及对工业化学的更广泛影响(Fan、Verrier、Queneau 和 Popowycz,2019)。

抗结核潜力

一项有关各种羧酸(包括 2-乙酰氨基-3-苯基丙烯酸)的有机锡配合物的抗结核活性的研究表明了有希望的结果。该综述表明,这些配合物的结构、毒性和作用机制对其抗结核功效起着至关重要的作用,其中三有机锡 (IV) 配合物表现出优异的活性。这项研究可能对开发新的抗结核药剂产生重大影响(Iqbal、Ali 和 Shahzadi,2015)。

生物可再生化学品和绿色化学

源自生物质的乳酸因其在可生物降解聚合物的合成和作为各种化学品的前体中的作用而得到认可。研究重点介绍了通过化学和生物技术途径将乳酸转化为有价值的化学品的潜力,强调了此类有机酸在绿色化学和可持续工业实践发展中的作用(Gao、Ma 和 Xu,2011)。

作用机制

Target of Action

N-Acetyl-9-(acetylamino)-9-deoxyneuraminic acid, also known as Zanamivir, primarily targets the neuraminidase enzyme in influenza A and B viruses . Neuraminidase plays a crucial role in the release of progeny viruses from infected cells, and its inhibition can halt the spread of the virus .

Mode of Action

Zanamivir acts as a neuraminidase inhibitor . It binds to the active site of the neuraminidase enzyme, preventing the enzyme from cleaving sialic acid residues on the surface of the host cell. This inhibition prevents the release of new virus particles, thereby limiting the spread of infection .

Biochemical Pathways

The primary biochemical pathway affected by Zanamivir is the viral replication cycle . By inhibiting neuraminidase, Zanamivir prevents the release of new virions from the host cell. This action disrupts the viral replication cycle and helps to control the spread of the virus.

Pharmacokinetics

It’s known that zanamivir is used for the treatment of uncomplicated acute illness due to influenza a and b virus in adults and pediatric patients 7 years and older who have been symptomatic for no more than 2 days .

Result of Action

The primary result of Zanamivir’s action is the reduction of viral spread within the host organism . By inhibiting neuraminidase, Zanamivir prevents the release of new influenza virions from infected cells. This can limit the severity and duration of influenza symptoms.

未来方向

The potential biological activity of this compound makes it a subject of interest for future research. It could be explored for its antiviral properties, particularly against influenza viruses . Further studies could also investigate its synthesis, physical and chemical properties, and safety profile.

属性

IUPAC Name |

5-acetamido-6-[(1R,2R)-3-acetamido-1,2-dihydroxypropyl]-2,4-dihydroxyoxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2O9/c1-5(16)14-4-8(19)10(20)11-9(15-6(2)17)7(18)3-13(23,24-11)12(21)22/h7-11,18-20,23H,3-4H2,1-2H3,(H,14,16)(H,15,17)(H,21,22)/t7?,8-,9?,10-,11?,13?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOVFDZJABRGWTQ-WVPFUJCWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC(C(C1C(C(CC(O1)(C(=O)O)O)O)NC(=O)C)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC[C@H]([C@H](C1C(C(CC(O1)(C(=O)O)O)O)NC(=O)C)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

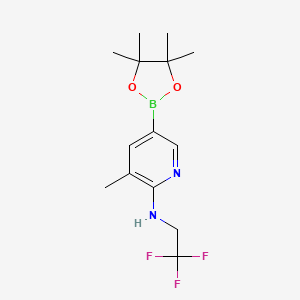

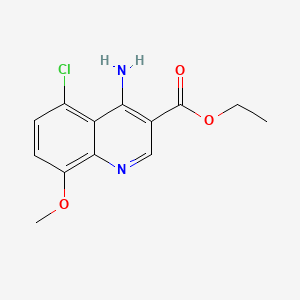

![3-Methyl-2-(4-naphthalen-2-ylphenyl)imidazo[4,5-f][1,10]phenanthroline](/img/structure/B582553.png)

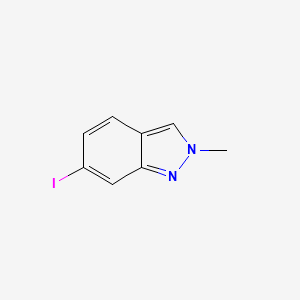

![1h-Pyrazolo[4,3-c]isoquinoline-3-carboxamide,4,5-dihydro-1-methyl-n-(6-methyl-2-pyridinyl)-5-oxo-](/img/structure/B582554.png)